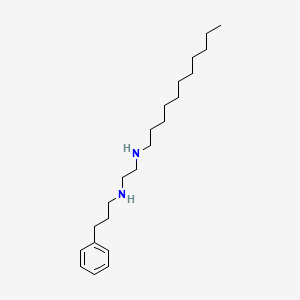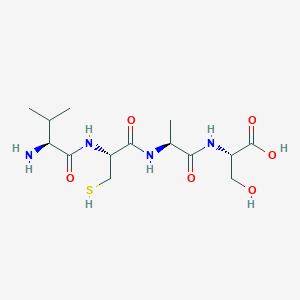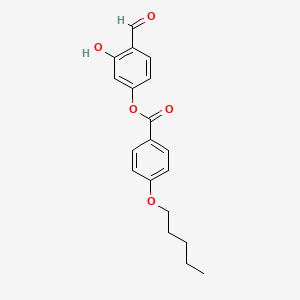![molecular formula C35H61IO2Si B14218138 Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- CAS No. 523978-90-7](/img/structure/B14218138.png)
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- is a specialized organosilicon compound It is characterized by the presence of a silane group attached to a phenyl ring substituted with iodine and dodecyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- typically involves the silylation of terminal alkynes. The process can be catalyzed by carboxylate catalysts such as tetramethylammonium pivalate. The reaction conditions often include the use of solvents like hexane and water for phase separation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale silylation reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silane oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
Aplicaciones Científicas De Investigación
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be utilized in the development of bioactive molecules and as a labeling agent in biological assays.
Mecanismo De Acción
The mechanism by which Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application, whether in chemical synthesis or biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Silane, [[2,5-bis(dodecyloxy)-4-(phenylethynyl)phenyl]ethynyl]trimethyl-
- Trimethyl(phenylethynyl)silane
- Trimethyl((4-(trifluoromethyl)phenyl)ethynyl)silane
Uniqueness
Silane, [[2,5-bis(dodecyloxy)-4-iodophenyl]ethynyl]trimethyl- is unique due to the presence of iodine and dodecyloxy groups, which impart distinct chemical properties and reactivity. These features make it particularly valuable in specialized applications where these properties are advantageous .
Propiedades
Número CAS |
523978-90-7 |
|---|---|
Fórmula molecular |
C35H61IO2Si |
Peso molecular |
668.8 g/mol |
Nombre IUPAC |
2-(2,5-didodecoxy-4-iodophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C35H61IO2Si/c1-6-8-10-12-14-16-18-20-22-24-27-37-34-31-33(36)35(30-32(34)26-29-39(3,4)5)38-28-25-23-21-19-17-15-13-11-9-7-2/h30-31H,6-25,27-28H2,1-5H3 |
Clave InChI |
NMALBEOIIAYYFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=CC(=C(C=C1C#C[Si](C)(C)C)OCCCCCCCCCCCC)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-[2-(3,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14218061.png)
![6-Chloro-3-(imidazo[1,2-a]pyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14218066.png)

![1H-Pyrrolo[2,1-C][1,2,4,6]thiatriazine](/img/structure/B14218087.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methyl]-](/img/structure/B14218093.png)



![1-Pyrrolidinepropanol, 2-[[(4-methylphenyl)sulfonyl]methyl]-](/img/structure/B14218101.png)
![2-[(2-{[3-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14218102.png)



